4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid
Description
4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a Boc-protected piperidine moiety and methyl groups at the 2- and 6-positions. The tert-butoxycarbonyl (Boc) protecting group on the piperidine ring improves solubility and stability during synthetic processes, which is critical for applications in pharmaceutical intermediates .
Properties
IUPAC Name |
2,4-dimethyl-6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-10-13(15(21)22)14(19-11(2)18-10)12-6-8-20(9-7-12)16(23)24-17(3,4)5/h12H,6-9H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJVNDKJOANBAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid typically involves multiple steps. One common method includes the protection of the piperidine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by the formation of the pyrimidine ring through cyclization reactions. The carboxylic acid group is then introduced via carboxylation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is a critical protective moiety that enables selective modifications. Key deprotection methods include:
Table 1: Boc Deprotection Conditions
| Reagent System | Solvent | Temperature | Outcome | Yield | Source |
|---|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane | 20–25°C | Free piperidine intermediate | 85–95% | |
| HCl in dioxane | Dioxane | 0–5°C | Hydrochloride salt formation | 89% |
Deprotection exposes the secondary amine on the piperidine ring, enabling subsequent alkylation or acylation reactions. For example, TFA-mediated cleavage in dichloromethane efficiently generates the free amine for coupling with pyrimidine derivatives .
Coupling Reactions at the Carboxylic Acid Group
The carboxylic acid moiety undergoes condensation with amines or alcohols to form amides or esters, respectively. Notable examples include:
Table 2: Carboxylic Acid Derivative Synthesis
The amidation reaction with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF is particularly efficient for generating biologically active carboxamides .
Substitution Reactions on the Pyrimidine Ring
The 2- and 6-methyl groups on the pyrimidine ring participate in electrophilic substitution reactions. For instance:
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Chlorination : Reaction with POCl₃ at 80°C replaces methyl groups with chlorine atoms, forming 4-(1-Boc-piperidin-4-yl)-2,6-dichloropyrimidine-5-carboxylic acid .
-
Amination : Treatment with ammonia or primary amines in tert-butanol at 40–80°C yields amino-substituted derivatives .
Table 3: Pyrimidine Ring Modification Examples
| Substitution | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Chlorination | POCl₃, DMF | 80°C, 4 h | 2,6-Dichloro derivative | 72% | |
| Amination | NH₃, tert-butanol, DIPEA | 60°C, 8 h | 2-Amino-6-methyl derivative | 68% |
Functionalization of the Piperidine Ring
The Boc-deprotected piperidine nitrogen undergoes alkylation, sulfonylation, or reductive amination:
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Sulfonylation : Methanesulfonyl chloride in pyridine at 20°C produces sulfonamide derivatives with 91% yield .
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Reductive Amination : Reaction with aldehydes/ketones and NaBH₃CN generates N-alkylated piperidines for further diversification .
Table 4: Piperidine Functionalization Data
| Reaction | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Sulfonylation | MsCl, pyridine | 20°C, 16 h | Piperidine sulfonamide | 91% | |
| Alkylation | MeMgBr, THF | 0°C to RT, 2 h | N-Methylpiperidine derivative | 75% |
Oxidation and Reduction Pathways
-
Oxidation : The pyrimidine methyl groups are oxidized to carboxylic acids using KMnO₄ in acidic conditions, though this reaction is less common due to competing decomposition.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering conformational properties .
Stability and Rotameric Behavior
In solution, the compound exhibits rotameric equilibrium due to restricted rotation around the amide bond between the pyrimidine and piperidine groups. Acidic conditions (e.g., HCl) stabilize one rotamer, while tosylate salts favor the other . This property is critical for crystallography and formulation studies.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied as a potential modulator of the CCR5 receptor, which plays a crucial role in HIV infection and inflammatory diseases. Research indicates that derivatives of piperidine, including those containing pyrimidine structures, can effectively inhibit CCR5, thereby blocking the entry of HIV into host cells. This mechanism is vital for developing new antiviral therapies targeting HIV and related retroviruses .
Case Study: INCB9471
One notable example is the development of INCB9471, a potent and selective CCR5 antagonist derived from similar structural frameworks. It demonstrated significant anti-HIV activity in vitro and was shown to effectively lower serum RBP4 levels in rodent models . The structural modifications involving 4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid were instrumental in enhancing the pharmacokinetic properties of the compound.
Drug Discovery
The utility of 4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid extends to its role as an intermediate in synthesizing various bioactive compounds. Its unique structural features allow for modifications that can improve binding affinities and selectivity toward specific biological targets.
Table 1: Comparison of Structural Modifications
| Compound Name | Target | Activity | Reference |
|---|---|---|---|
| INCB9471 | CCR5 | Potent | |
| Compound 6a | RBP4 | Effective | |
| Compound 18 | RBP4 | Improved PK/PD |
Biological Research
In addition to its medicinal applications, the compound has been utilized in biological studies to explore mechanisms of action involving retinol binding protein (RBP) interactions. The pyrimidine-5-carboxylic acid moiety has been shown to enhance the stability and efficacy of compounds targeting RBP, leading to promising results in both in vitro and in vivo studies .
Synthesis and Chemical Properties
The synthesis of 4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid typically involves multi-step reactions that include Boc protection and coupling with pyrimidine derivatives. The compound exhibits favorable solubility and stability characteristics, making it suitable for pharmaceutical formulations.
Table 2: Synthesis Overview
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Boc Protection | Boc anhydride | Protected amine |
| 2 | Coupling | Pyrimidine derivative | Target compound |
Mechanism of Action
The mechanism of action of 4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a. Pyrimidine Derivatives with Different Substituents
- 4-(Phenyl-substituted)-1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methylpyrimidine-5-carboxylic acids (from ): These compounds share the pyrimidine-5-carboxylic acid backbone but differ in substituents: A hydroxyimino group replaces the Boc-piperidine moiety. Phenyl groups at position 4 instead of a Boc-protected piperidine.
b. Pyridine-Based Analogues
- 4-(Anthracen-9-yl)pyridine (from ): While structurally distinct (pyridine vs. pyrimidine core), this compound shares aromatic nitrogen heterocycles. The anthracene substituent introduces extended π-conjugation, which is absent in the Boc-piperidine-pyrimidine derivative.
Functional Group Comparison
Biological Activity
4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in pharmacology.
Synthesis
The synthesis of 4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid typically involves the reaction of Boc-protected piperidine with 2,6-dimethylpyrimidine derivatives. The process may include various coupling reactions and purification steps to achieve the desired purity (usually >95%) .
Anticancer Properties
Research indicates that compounds similar to 4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid exhibit significant anticancer activity. For instance, studies on related piperidine derivatives have shown their ability to induce apoptosis in cancer cells. A notable study demonstrated that certain chalcone derivatives containing a piperidine core exhibited cytotoxic effects against highly metastatic cancer cells by inducing apoptosis and inhibiting cell proliferation .
Enzyme Inhibition
The compound's structure suggests potential activity against specific enzymes involved in cancer progression. For example, piperidine derivatives have been reported to inhibit coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors such as prostate and breast cancer . This highlights the importance of further exploring enzyme inhibition as a mechanism for its biological activity.
Antibacterial Activity
In addition to anticancer properties, there is emerging evidence suggesting antibacterial activity associated with piperidine derivatives. A study indicated that various substituted piperidinones demonstrated antioxidant and antibacterial properties against several bacterial strains . This suggests that 4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid could also be evaluated for similar activities.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Cheng et al. (2011) | Investigated piperidinone derivatives showing selective inhibition of CARM1; potential implications for cancer therapy. |
| T.A. Dar et al. (2022) | Developed variously substituted piperidinones with promising antioxidant and antibacterial activities; further optimization suggested for practical applications. |
| PMC7460386 (2019) | Reported cytotoxic effects of chalcones containing a piperidine core against colorectal adenocarcinoma cells; significant induction of apoptosis observed. |
Q & A
Basic: What synthetic strategies are recommended for preparing 4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid?
Methodological Answer:
The synthesis typically involves:
- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen to prevent unwanted side reactions during subsequent steps .
- Pyrimidine Core Assembly : Construct the pyrimidine ring via cyclization reactions using precursors like malononitrile or urea derivatives. For example, 2,6-dimethylpyrimidine-5-carboxylic acid can be synthesized via condensation of ethyl acetoacetate with urea under acidic conditions.
- Coupling Reaction : Attach the Boc-piperidine moiety to the pyrimidine ring using cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution, ensuring regioselectivity at the 4-position of the pyrimidine .
- Purification : Use reverse-phase HPLC with columns such as Nukol™ or Carbowax® 20M-TPA for isolating the final product .
Basic: How should this compound be characterized to confirm its structural integrity?
Methodological Answer:
Employ a multi-technique approach:
- NMR Spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to confirm the Boc group ( ~1.4 ppm for tert-butyl), piperidine protons ( 3.0–4.0 ppm), and pyrimidine methyl groups ( ~2.5 ppm) .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak (expected m/z ~377.4 for CHNO) and fragmentation patterns.
- HPLC Purity Analysis : Use a Carbowax® 20M-FFAP column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30) to assess purity (>98%) .
Basic: What are the optimal storage conditions to maintain stability?
Methodological Answer:
- Temperature : Store at –20°C in a desiccator to prevent hydrolysis of the Boc group or decarboxylation of the carboxylic acid .
- Solvent : Dissolve in anhydrous DMSO or DMF for long-term storage, as aqueous solutions may degrade the compound.
- Container : Use amber glass vials to protect against light-induced degradation .
Advanced: How can chemoselective functionalization of the pyrimidine ring be achieved?
Methodological Answer:
- Position-Specific Modifications :
- Challenges : Avoid over-functionalization by controlling reaction stoichiometry and monitoring intermediates via LC-MS .
Advanced: What computational methods are suitable for studying its interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., acetylcholinesterase), focusing on the pyrimidine core’s hydrogen bonding with catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess the stability of the Boc-piperidine moiety in hydrophobic binding pockets .
- QM/MM Calculations : Evaluate electronic effects of the carboxylic acid group on binding affinity using Gaussian09 .
Advanced: How to resolve contradictions in reported reaction yields for its synthesis?
Methodological Answer:
- Variable Screening : Optimize parameters using Design of Experiments (DoE):
- Byproduct Analysis : Use LC-MS to identify side products (e.g., de-Boc derivatives) and adjust protecting group strategies .
Advanced: What strategies mitigate regioselectivity challenges during pyrimidine ring substitution?
Methodological Answer:
- Directing Groups : Install a temporary nitro group at the C5 position to steer electrophilic substitution to the C4 position, later reduced to the amine .
- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side reactions (e.g., 100 W, 120°C, 30 min) .
- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reagent addition rates .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact with corrosive carboxylic acid .
- Ventilation : Use a fume hood to prevent inhalation of fine particulates during weighing .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How to design analogs to improve solubility without compromising bioactivity?
Methodological Answer:
- Carboxylic Acid Modifications : Convert to sodium salts (enhanced aqueous solubility) or ester prodrugs (improved membrane permeability) .
- Piperidine Substituents : Replace Boc with PEGylated groups to balance lipophilicity and solubility .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying methyl groups and test in kinetic solubility assays (e.g., shake-flask method) .
Advanced: What analytical techniques resolve spectral overlaps in NMR data?
Methodological Answer:
- 2D NMR : Use HSQC to distinguish overlapping piperidine (C–H 3.5–4.0 ppm) and pyrimidine (C–H 8.0–8.5 ppm) signals .
- DEPT-135 : Differentiate CH (positive phase) and CH (negative phase) groups in the piperidine ring .
- Variable Temperature NMR : Resolve broadening caused by conformational exchange at low temperatures (e.g., –40°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
